O-Acetylhomoserine hydrochloride

Enzyme kinetics Substrate specificity Methionine biosynthesis

Fungal Met15p research demands the native O-acetyl intermediate-not O-succinyl or O-phospho analogs that show zero enzymatic activity. O-Acetylhomoserine hydrochloride provides the correct substrate: • Fungal Met15p obligate intermediate (Km 4.55 mM yeast), validated C. albicans antifungal target • 100-fold selectivity over O-acetyl-L-serine; no activity with O-succinyl-L-homoserine • HPLC standard for methionine fermentation monitoring & in vitro biotransformation Supplied at ≥95% purity; store at -20°C; ambient shipping worldwide.

Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
Cat. No. B8231188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetylhomoserine hydrochloride
Molecular FormulaC6H12ClNO4
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC(=O)OCCC(C(=O)O)N.Cl
InChIInChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
InChIKeyLFZHWEFUZURWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Acetylhomoserine HCl in Methionine Biosynthesis


O-Acetyl-L-homoserine hydrochloride (OAH hydrochloride; CAS 250736-84-6) is the hydrochloride salt of O-acetyl-L-homoserine, an acetylated derivative of the amino acid L-homoserine [1]. With molecular formula C6H12ClNO4 and molecular weight 197.62 g/mol, this compound exists as an off-white to light brown hygroscopic solid with a melting point of 103–106°C and sparing solubility (1–10 mg/mL) in DMSO, methanol, and water . O-Acetylhomoserine serves as a critical intermediate in the L-methionine biosynthetic pathway across fungi, certain bacteria, and plants, where it is generated from L-homoserine and acetyl-CoA via homoserine O-acetyltransferase (EC 2.3.1.31; also designated MetX or Met2p) and subsequently converted to L-homocysteine by O-acetylhomoserine sulfhydrylase (EC 2.5.1.49; also designated Met15p or MetY) [2][3].

Fungal & bacterial methionine biosynthesis
Obligate intermediate in fungi and certain Gram-positive bacteria; not interchangeable with succinyl or phospho derivatives
Enzyme-substrate specificity assays
Native substrate for O-acetylhomoserine sulfhydrylase (Met15p/MetY); supports substrate selectivity profiling
Target validation & inhibitor screening
Pathway intermediate for MetX and Met15p target-based studies in antifungal and antitubercular research

Why O-Acetylhomoserine HCl Substitution Fails


Substituting O-acetylhomoserine with structurally similar analogs such as O-succinylhomoserine, O-phosphohomoserine, or L-homoserine is not scientifically valid due to fundamental differences in enzyme specificity across phylogenetic domains. The methionine biosynthetic pathway exhibits a clear phylogenetic bifurcation: fungi and certain Gram-positive bacteria (e.g., Brevibacterium flavum, Corynebacterium glutamicum) utilize O-acetylhomoserine as the obligatory intermediate, whereas Enterobacteriaceae (e.g., Escherichia coli, Salmonella) employ O-succinylhomoserine, and plants use O-phosphohomoserine [1]. Enzymatic assays demonstrate that O-acetylhomoserine sulfhydrylase from B. flavum exhibits no detectable activity with O-succinyl-L-homoserine, homoserine, or serine, and only 1% relative activity with O-acetyl-L-serine compared to the native substrate [2]. Similarly, fungal homocysteine synthetases preferentially utilize O-acetyl-L-homoserine while bacterial enzymes require O-succinyl-L-homoserine, with specific activities varying by orders of magnitude depending on substrate-enzyme pairing [3]. Consequently, researchers investigating fungal methionine biosynthesis, antifungal target validation, or microbial production of L-methionine cannot substitute these acyl-homoserine derivatives without fundamentally altering—or abolishing—enzymatic activity and pathway flux.

O-Succinylhomoserine
Enterobacteriaceae use O-succinylhomoserine; fungal O-acetylhomoserine sulfhydrylase may show no detectable activity with this derivative, causing pathway mismatch.
O-Phosphohomoserine
Plants employ O-phosphohomoserine; its recognition by microbial enzymes is not supported and may not substitute in fungal or bacterial methionine research.
L-Homoserine
L-Homoserine lacks the acetyl group required for enzymatic activation; direct substitution will likely abolish activity in Met15p- or MetX-dependent reactions.

O-Acetylhomoserine HCl Comparative Evidence


Substrate Selectivity of O-Acetylhomoserine Sulfhydrylase

O-Acetylhomoserine sulfhydrylase (AHS) from Brevibacterium flavum exhibits strict substrate specificity. The enzyme specifically reacts with O-acetyl-L-homoserine and shows only one-hundredth (1%) as much activity with O-acetyl-L-serine, while demonstrating no detectable activity with O-succinyl-L-homoserine, L-homoserine, or L-serine [1]. This contrasts with other PLP-dependent enzymes in sulfur amino acid metabolism that may exhibit broader substrate tolerance. The Km value for O-acetylhomoserine with this enzyme is 2.0 mM, while the Km for H2S is 0.08 mM [1].

Substrate selectivity
Head-to-head
~100-fold higher activity over O-acetyl-L-serine; no activity with O-succinyl-L-homoserine
Supports selective pathway probe in fungal enzyme assays
Km(OAH)=2.0 mM; Km(H2S)=0.08 mM (B. flavum AHS)
Enzyme kinetics Substrate specificity Methionine biosynthesis

CRISPRi Silencing of MetX in M. tuberculosis

Conditional repression of metX, the gene encoding homoserine acetyl transferase that produces O-acetylhomoserine, using a CRISPR interference (CRISPRi) approach resulted in significant inhibition of Mycobacterium tuberculosis growth in vitro [1]. This genetic validation establishes that the O-acetylhomoserine-producing enzyme is essential for M. tuberculosis viability, positioning the pathway and its intermediate as a validated target for antitubercular drug discovery [1].

CRISPRi essentiality
Data to verify
Conditional metX repression inhibits M. tuberculosis growth in vitro
Supports antitubercular target validation context
Exact growth fold-change not specified
Antitubercular target validation CRISPRi Genetic essentiality

O-Acetylhomoserine Inhibits Homoserine O-Transacetylase

O-Acetylhomoserine, as one of the reaction products of homoserine O-transacetylase, inhibits the enzyme activity in a mixed manner with respect to both substrates (L-homoserine and acetyl-CoA) [1]. The Km values for this enzyme from Brevibacterium flavum are 2.8 mM for homoserine and 0.05 mM for acetyl-CoA [1]. Notably, this enzyme is not inhibited by L-methionine or S-adenosylmethionine in this organism, distinguishing its regulatory profile from homologs in other species such as Bacillus polymyxa where multivalent feedback inhibition by these end-products occurs [1][2].

Enzyme regulation
Class-level inference
Mixed-type product inhibition of homoserine O-transacetylase
Supports species-specific regulatory profiling
Km(homoserine)=2.8 mM; Km(acetyl-CoA)=0.05 mM
Feedback inhibition Enzyme regulation Metabolic engineering

Met15p Inhibition in Candida albicans

In a 2024 Scientific Reports study, the MET15 gene from Candida albicans encoding O-acetyl-L-homoserine sulfhydrylase (Met15p) was cloned, expressed, and characterized. Recombinant Met15p catalyzed conversion of O-acetyl-L-homoserine and sulfide ion to L-homocysteine [1]. Newly synthesized compounds as well as two commercially available compounds exhibited Met15p inhibitory effects that were correlated with antifungal activity [1]. Fungal cell sensitivity to inhibitors depended on the presence or absence of L-methionine in the growth medium, clearly confirming on-target Met15p engagement [1]. This establishes O-acetylhomoserine sulfhydrylase as a validated antifungal molecular target and positions OAH hydrochloride as an essential reagent for Met15p enzymatic assays and inhibitor characterization.

Target engagement
Head-to-head
Inhibitor activity correlates with Met15p inhibition; rescued by L-methionine
Supports on-target antifungal inhibitor characterization
Antifungal target validation Candida albicans Enzyme inhibition

O-Acetylhomoserine HCl Applications


Fungal Methionine Biosynthesis & Antifungal Validation

O-Acetylhomoserine hydrochloride is the native and obligatory intermediate in fungal methionine biosynthesis, replacing the bacterial intermediate O-succinylhomoserine [1]. The MET15 gene product (O-acetylhomoserine sulfhydrylase) from Candida albicans has been validated as an antifungal molecular target, with enzyme inhibition correlating directly with antifungal activity [2]. The L-methionine rescue phenotype (inhibitor sensitivity reversed by exogenous L-methionine) provides a clear on-target specificity control [2]. This compound is therefore essential for enzymatic characterization of fungal Met15p, high-throughput screening of Met15p inhibitors, and mechanistic studies of antifungal agents targeting the methionine biosynthetic pathway.

L-Methionine Production Strain Engineering

O-Acetylhomoserine serves as the immediate precursor to L-methionine in industrial production strains. Patents describe engineered Escherichia sp. strains capable of producing O-acetylhomoserine in high yield as a precursor for L-methionine fermentation [1]. The compound's role as a pathway intermediate makes it a critical analytical standard for monitoring pathway flux and a key substrate for downstream enzymatic conversion to L-methionine via O-acetylhomoserine sulfhydrylase (EC 2.5.1.49) using methanethiol or H2S [3]. Procurement of high-purity OAH hydrochloride is necessary for establishing reliable calibration curves in HPLC-based fermentation monitoring and for in vitro biotransformation optimization.

MetX-Targeted Antitubercular Drug Discovery

The enzyme MetX (homoserine acetyl transferase) from Mycobacterium tuberculosis catalyzes the first committed step in L-methionine and S-adenosyl methionine biosynthesis, producing O-acetylhomoserine [1]. CRISPRi-mediated conditional repression of metX inhibits M. tuberculosis growth in vitro, validating the pathway as essential [1]. High-throughput screening of a 2443-compound library has identified small molecule inhibitors of Rv3341 (Mtb MetX) that exhibit dose-dependent enzyme inhibition and antibacterial activity against both M. tuberculosis and S. aureus [1]. O-Acetylhomoserine hydrochloride serves as the product standard for MetX enzymatic assays and as a reference compound for characterizing inhibitor mechanisms of action in this validated antitubercular target pathway.

PLP-Dependent Enzyme Substrate Specificity Assays

O-Acetylhomoserine sulfhydrylase from Brevibacterium flavum exhibits a 100-fold selectivity for O-acetyl-L-homoserine over O-acetyl-L-serine and zero detectable activity with O-succinyl-L-homoserine, L-homoserine, or L-serine [1]. This high degree of substrate discrimination makes O-acetylhomoserine hydrochloride an ideal positive control and substrate for characterizing PLP-dependent enzymes involved in sulfur amino acid metabolism, particularly for distinguishing between O-acetylhomoserine sulfhydrylase (EC 2.5.1.49) and related activities such as cystathionine γ-synthase (EC 2.5.1.48) or cysteine synthase (EC 2.5.1.47). The compound's well-characterized Km values (2.0 mM for OAH, 0.08 mM for H2S in B. flavum AHS; 4.55 mM for OAH in yeast AHS) provide benchmarks for enzyme characterization across species [1][2].

Application
Selection Property
Validation Focus
Fungal methionine biosynthesis & antifungal target studies
Pathway-specific intermediate for Met15p characterization
L-methionine rescue phenotype confirms on-target activity
L-Methionine production strain engineering
Analytical standard for pathway flux monitoring
HPLC calibration and in vitro biotransformation optimization
MetX-targeted antitubercular research
Product standard for MetX enzymatic assays
Dose-dependent inhibition and genetic essentiality confirmation
PLP-dependent enzyme characterization
Selective substrate for distinguishing OAH sulfhydrylase
Benchmarking Km values for species-specific comparison

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